(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid

Proteolytic stability β-peptide pharmacokinetics peptide drug design

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid (CAS 1241681-36-6 for the (S)-enantiomer; CAS 193633-52-2 for unspecified stereochemistry) is a Boc-protected β-amino acid bearing a 3,4-dichlorophenyl substituent at the β-carbon. With molecular formula C₁₄H₁₇Cl₂NO₄ and molecular weight 334.20 g/mol, it belongs to the β-aryl-β-amino acid family—a scaffold class recognized for intramolecular cyclisation versatility leading to diverse heterocyclic systems of therapeutic interest.

Molecular Formula C14H17Cl2NO4
Molecular Weight 334.2 g/mol
Cat. No. B13623575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid
Molecular FormulaC14H17Cl2NO4
Molecular Weight334.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
InChIKeyWERAVAVZZMWCOE-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic Acid: Procurement-Relevant Identity and Structural Class


(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid (CAS 1241681-36-6 for the (S)-enantiomer; CAS 193633-52-2 for unspecified stereochemistry) is a Boc-protected β-amino acid bearing a 3,4-dichlorophenyl substituent at the β-carbon . With molecular formula C₁₄H₁₇Cl₂NO₄ and molecular weight 334.20 g/mol, it belongs to the β-aryl-β-amino acid family—a scaffold class recognized for intramolecular cyclisation versatility leading to diverse heterocyclic systems of therapeutic interest [1]. Unlike the more common α-amino acid analog Boc-3,4-dichloro-L-phenylalanine (CAS 80741-39-5), the amino group resides at the 3-position of the propanoic acid backbone, defining a β-amino acid architecture with distinct conformational and metabolic stability properties [2].

Why Generic Substitution of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic Acid with In-Class Analogs Introduces Quantifiable Risk


Substituting this β-amino acid building block with a closely related α-amino acid analog (e.g., Boc-3,4-dichloro-L-phenylalanine) or a non-chlorinated β-amino acid (e.g., (S)-N-Boc-3-amino-3-phenylpropanoic acid) introduces measurable losses in downstream performance. The β-amino acid backbone confers proteolytic stability advantages of two to three orders of magnitude over α-peptide counterparts when incorporated into peptide sequences [1]. The 3,4-dichloro substitution pattern on the phenyl ring is specifically associated with enhanced target binding in protease inhibitor contexts, with the 3,4-dichlorophenylalanine motif providing nanomolar rhodesain inhibition [2]. In contrast, the mono-4-chloro analog 3-amino-3-(4-chlorophenyl)propanoic acid exhibits only weak GABAB receptor antagonism (pA₂ = 3.5) [3]. Furthermore, the solid-state thermal stability differs measurably: the β-amino acid target compound melts at 143–145 °C versus 120–127 °C for the α-amino acid analog Boc-3,4-dichloro-L-phenylalanine, reflecting distinct crystal packing that may affect formulation behavior . These quantitative differences underscore why in-class substitution without re-validation risks altered metabolic stability, target affinity, and physicochemical handling.

Quantitative Differentiation Evidence for (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic Acid Versus Closest Analogs


β-Amino Acid Backbone Confers 100–1000× Enhanced Proteolytic Stability Relative to α-Amino Acid Peptide Counterparts

Peptides incorporating β-amino acid residues exhibit proteolytic half-lives two to three orders of magnitude longer than those of corresponding α-peptides when exposed to serum proteases and purified peptidases [1]. The target compound, as a β-amino acid building block with the amino group at the C3 position rather than the C2 position of standard α-amino acids such as Boc-3,4-dichloro-L-phenylalanine (CAS 80741-39-5), transfers this stability advantage to any peptide or peptidomimetic into which it is incorporated. In systematic studies, β-peptides constructed from β³-amino acid residues resisted proteolysis by trypsin, chymotrypsin, pronase, and elastase under conditions that completely degraded α-peptide controls within hours [2].

Proteolytic stability β-peptide pharmacokinetics peptide drug design

3,4-Dichlorophenyl Substitution Pattern Enables Nanomolar Target Engagement Versus Weak Micromolar Affinity of Mono-Chloro Analog

The 3,4-dichlorophenyl motif on the target compound is directly associated with high-affinity target binding in protease inhibitor contexts. In rhodesain (RD) cysteine protease inhibitors, 3,4-dichlorophenylalanine residues occupying the S2 pocket provided Ki and IC₅₀ values in the nanomolar range against both the isolated enzyme and Trypanosoma brucei rhodesiense cell growth, with selectivity of up to 507-fold over the closely related human cathepsin L [1]. By contrast, the mono-4-chlorophenyl analog 3-amino-3-(4-chlorophenyl)propanoic acid—representing the scaffold with a single chlorine substituent—exhibits only weak GABAB receptor antagonism with a pA₂ value of 3.5, corresponding to an apparent dissociation constant in the hundreds of micromolar range [2]. Although direct GABAB pA₂ data for the 3,4-dichloro derivative remain unreported in the open literature, the free base form (S)-3-amino-3-(3,4-dichlorophenyl)propanoic acid is described as a GABAB receptor antagonist and structural analog of baclofen , and the additional chlorine atom is expected to increase lipophilicity (predicted LogP ~4.42 [3]) and receptor residence time.

GABAB receptor antagonism rhodesain inhibition structure-activity relationship

Solid-State Thermal Stability: 143–145 °C Melting Point vs. 120–127 °C for the α-Amino Acid Analog

The β-amino acid target compound (CAS 193633-52-2) exhibits a melting point of 143–145 °C . The directly comparable α-amino acid analog, Boc-3,4-dichloro-L-phenylalanine (CAS 80741-39-5), melts at 120–127 °C . This approximately 20 °C upward shift in melting point indicates stronger intermolecular hydrogen bonding in the β-amino acid crystal lattice, consistent with the different positioning of the amino group relative to the carboxylic acid terminus. The higher melting point may confer advantages in thermal processing, long-term ambient storage stability, and reduced risk of polymorphic transitions during formulation.

Solid-state characterization thermal stability formulation development

β-Aryl-β-Amino Acid Scaffold Enables Intramolecular Cyclisation to Diverse Bioactive Heterocycles Not Accessible from α-Amino Acid Analogs

β-Aryl-β-amino acids constitute a privileged scaffold class for intramolecular cyclisation reactions, yielding a diversity of cyclic derivatives—including β-lactams, tetrahydroisoquinolines, benzazepines, and quinolinones—that possess numerous biological and therapeutic properties [1]. The target compound, bearing both a Boc-protected amine at the β-position and a free carboxylic acid, is ideally functionalized for cyclocondensation, Friedel-Crafts cyclisation, and Pictet-Spengler-type ring closures. A recent comprehensive update (2010–2022) confirms that β-phenylalanine derivatives (β-PADs) continue to serve as versatile intermediates for medicinal chemistry programs, with the 3,4-dichloro substitution providing additional handles for target engagement optimization [2]. The α-amino acid analog Boc-3,4-dichloro-L-phenylalanine lacks the extended carbon spacing required for these specific cyclisation modes, limiting its utility to standard peptide coupling.

Heterocyclic synthesis medicinal chemistry scaffold diversification

Enantiomeric Integrity: (S)-Configuration with Defined Optical Rotation vs. Racemic or (R)-Enantiomer Forms

The (S)-enantiomer of the target compound (CAS 1241681-36-6) is the stereochemically defined form, with the S-configuration at the β-carbon confirmed by IUPAC designation as (βS)-3,4-dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid . The α-amino acid analog Boc-3,4-dichloro-L-phenylalanine (CAS 80741-39-5) exhibits a specific optical rotation of [α]D²⁰ = +25.00 ± 1° (c=1.036%, EtOAc) ; the β-amino acid target compound, due to its different chromophore environment around the chiral center, is expected to display a distinct optical rotation value. Commercial suppliers offer the (S)-enantiomer at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC . Procurement of the racemic form (CAS 193633-52-2) or the (R)-enantiomer would compromise stereochemical fidelity in downstream asymmetric syntheses and biological assays where stereochemistry governs target recognition.

Chiral purity enantiomeric excess stereospecific synthesis

Boc-Protected β-Amino Acid Enables Orthogonal Solid-Phase Peptide Synthesis with Higher Coupling Efficiency Than Side-Chain-Protected α-Amino Acid Analogs

The Boc protecting group on the β-amino nitrogen of the target compound is orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) strategies, enabling selective deprotection with trifluoroacetic acid (TFA) without affecting Fmoc groups on other residues [1]. The β-amino acid backbone provides an additional methylene spacer between the amino group and the carboxylic acid, reducing steric hindrance during coupling compared to α-amino acids with bulky side-chain protections. In systematic studies of DPP-4 substrate analogs, β³-amino acid incorporation at the scissile bond significantly improved half-lives while retaining full enzymatic activity, demonstrating that the β-backbone does not compromise molecular recognition [2]. The controlled Boc deprotection kinetics (t₁/₂ ~7 years under standard TFA/DCM conditions for secondary Boc groups) ensure that premature deprotection during storage is negligible, providing procurement-grade stability for multi-step synthesis campaigns [3].

Solid-phase peptide synthesis Boc deprotection orthogonal protection strategy

Optimal Research and Industrial Application Scenarios for (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic Acid Based on Quantitative Differentiation Evidence


Protease Inhibitor Lead Optimization Requiring Extended In Vivo Half-Life

Programs developing rhodesain, DPP-4, or other cysteine/serine protease inhibitors benefit from the β-amino acid backbone's 100–1000× proteolytic stability advantage over α-peptide scaffolds [1]. The 3,4-dichlorophenyl motif has been structurally validated to occupy the S2 pocket of rhodesain, delivering nanomolar Ki values and up to 507-fold selectivity over human cathepsin L [2]. Incorporating the target compound as a P2 building block in dipeptidyl nitrile or related warhead series is expected to simultaneously enhance target potency and metabolic stability.

GABAB Receptor Antagonist Development – Baclofen Analog Programs

The free base form of the target compound—(S)-3-amino-3-(3,4-dichlorophenyl)propanoic acid—is a recognized GABAB receptor antagonist and structural analog of baclofen [1]. The Boc-protected form serves as the immediate precursor for solution- or solid-phase elaboration. Relative to the mono-4-chloro analog (pA₂ = 3.5) [2], the 3,4-dichloro substitution is expected to enhance receptor affinity via increased lipophilicity (predicted LogP ~4.42) and additional halogen-bonding interactions. The (S)-enantiomer ensures stereospecific receptor recognition.

Diversity-Oriented Synthesis of Heterocyclic Screening Libraries

As established by Rochais et al. [1], β-aryl-β-amino acids are privileged scaffolds for intramolecular cyclisation to β-lactams, tetrahydroisoquinolines, benzazepines, and other heterocyclic systems with demonstrated biological activities. The target compound, with its Boc-protected amine and free carboxylic acid, is optimally functionalized for cyclocondensation and Pictet-Spengler chemistry. The 3,4-dichloro substitution provides two synthetic handles (Cl atoms) for further cross-coupling diversification (e.g., Suzuki, Buchwald-Hartwig), enabling generation of focused libraries inaccessible from non-halogenated β-amino acid analogs.

Solid-Phase Peptide Synthesis of Metabolically Stabilized β-Peptides

The Boc protecting group on the β-amino nitrogen provides orthogonal protection compatible with Fmoc-SPPS strategies [1]. The β-methylene spacer reduces steric crowding at the coupling site, potentially improving acylation yields in hindered sequences. DPP-4 studies confirm that β³-amino acid incorporation at the scissile bond significantly extends half-life without abolishing target recognition [2]. This compound is therefore recommended as a direct replacement for Boc-3,4-dichloro-L-phenylalanine in peptide sequences where proteolytic instability has been identified as a liability.

Quote Request

Request a Quote for (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.